Boc-D-Lys(CO2H)-OSu
Description
Integration into Peptide Sequences via Amide Bond Formation Mechanisms
The primary application of Boc-D-Lys(CO2H)-OSu in peptide chemistry is its integration into peptide sequences through the formation of amide bonds. The activated OSu ester on the ε-carboxymethyl group readily reacts with primary amino groups of other amino acids or peptides to form a stable amide linkage. nih.govglenresearch.com This reaction is central to its use in both solid-phase and solution-phase peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) is a widely used method for the chemical synthesis of peptides. peptide.comosti.gov this compound can be incorporated into a growing peptide chain on a solid support. The Boc group on the α-amino group provides temporary protection during the coupling steps. peptide.com
Table 1: Factors Influencing Coupling Efficiency in SPPS
| Factor | Description | Potential Impact on Efficiency |
| Coupling Reagents | Additives used to facilitate amide bond formation (e.g., HOBt, HATU). | Can significantly increase coupling rates and reduce side reactions. bachem.com |
| Steric Hindrance | The size and conformation of the reacting molecules. | Can slow down the reaction rate and lead to incomplete coupling. |
| Reaction Time | The duration of the coupling step. | Longer reaction times may be necessary for difficult couplings. |
| Temperature | The temperature at which the coupling is performed. | Higher temperatures can increase reaction rates but may also promote side reactions. |
| Solvent | The solvent used to dissolve the reactants. | The choice of solvent can affect the solubility of reactants and the solvation of the peptide-resin. peptide.com |
This compound is compatible with various resin supports commonly used in Boc-based SPPS. These include Merrifield and PAM resins. peptide.comchempep.com The choice of resin depends on the desired C-terminal functionality of the final peptide and the cleavage conditions to be employed. The linkage of the first amino acid to the resin is a critical step, and the stability of this linkage to the repeated acid treatments for Boc deprotection is essential for the successful synthesis of long peptides. peptide.com
Table 2: Common Resins for Boc-SPPS and their Characteristics
| Resin Type | Linkage Type | Cleavage Conditions | Key Features |
| Merrifield Resin | Benzyl (B1604629) ester | Strong acids (e.g., HF) | One of the original resins for SPPS, but can be prone to peptide loss with repeated TFA treatment. peptide.com |
| PAM Resin | Phenylacetamidomethyl | Strong acids (e.g., HF) | Offers greater stability to TFA than Merrifield resin, reducing peptide loss during synthesis. peptide.comchempep.com |
| Wang Resin | p-Alkoxybenzyl ester | Moderate acids (e.g., TFA) | Typically used in Fmoc-SPPS, but can be adapted for Boc strategies. The Boc group is removed upon cleavage from this resin. peptide.com |
The Boc/Benzyl (Boc/Bzl) strategy is a common protection scheme in SPPS. peptide.com In this approach, the temporary Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while more permanent side-chain protecting groups, often benzyl-based, require a strong acid like hydrofluoric acid (HF) for removal. peptide.comiris-biotech.de
This compound can be integrated into orthogonal protection schemes. For instance, if the goal is to selectively modify the ε-amino group of a lysine (B10760008) residue, a different protecting group that is stable to the conditions used for Boc and benzyl group removal would be required on that specific lysine. The OSu ester of this compound itself is not a protecting group but an activated form for coupling. After coupling, the resulting carboxymethyl group on the D-lysine side chain can serve as a point for further modification.
True orthogonality in protection schemes allows for the selective removal of one type of protecting group in any order without affecting others. researchgate.netthieme-connect.de For example, a protection scheme could involve an acid-labile Boc group, a base-labile Fmoc group, and a photolabile group, allowing for sequential deprotection and modification at different sites within the peptide. mdpi.com
In solution-phase peptide synthesis (LPPS), all reactants are dissolved in a suitable solvent. This compound is also valuable in this approach. rsc.org The high reactivity of the OSu ester facilitates efficient coupling in solution, and the resulting N-hydroxysuccinimide byproduct is water-soluble, simplifying its removal during workup. uniurb.it The use of active esters like OSu esters is a well-established method in LPPS to achieve high yields and minimize side reactions. bachem.com
The reaction between an OSu ester and an amino nucleophile, such as the N-terminal amine of a peptide, proceeds through a nucleophilic acyl substitution mechanism. The amino group attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. glenresearch.com The N-hydroxysuccinimide is a good leaving group, facilitating the collapse of the intermediate to form a stable amide bond. glenresearch.com
The rate of this reaction is influenced by several factors, including the pH of the reaction medium. The reaction is typically carried out under mild alkaline conditions, where the amino nucleophile is in its unprotonated, more reactive form. chemicalbook.com However, at high pH, hydrolysis of the OSu ester can become a competing side reaction. glenresearch.com The choice of solvent also plays a role, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being commonly used. glenresearch.comchemicalbook.com
Structure
3D Structure
Properties
Molecular Formula |
C16H25N3O8 |
|---|---|
Molecular Weight |
387.38 g/mol |
IUPAC Name |
[(5R)-6-(2,5-dioxopyrrolidin-1-yl)oxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]carbamic acid |
InChI |
InChI=1S/C16H25N3O8/c1-16(2,3)26-15(25)18-10(6-4-5-9-17-14(23)24)13(22)27-19-11(20)7-8-12(19)21/h10,17H,4-9H2,1-3H3,(H,18,25)(H,23,24)/t10-/m1/s1 |
InChI Key |
BFZWWBDMYWWAFY-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)O)C(=O)ON1C(=O)CCC1=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)O)C(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Boc D Lys Co2h Osu
Strategies for the Stereoselective Synthesis of D-Lysine Precursors and Derivatives
Obtaining enantiomerically pure D-lysine is the foundational step. D-amino acids are significantly less common in nature than their L-enantiomers, necessitating specialized synthetic or resolution strategies. mdpi.com These approaches can be broadly categorized into direct enantioselective syntheses and the resolution of racemic mixtures.
Enantioselective synthesis aims to create the desired D-stereoisomer directly from prochiral or achiral starting materials, avoiding the formation of a racemic mixture.
One powerful method involves the use of enzymes such as D-amino acid dehydrogenases. For instance, a broad-range and highly stereoselective D-amino acid dehydrogenase has been engineered through mutagenesis to produce various D-amino acids, including D-lysine, via the reductive amination of the corresponding 2-keto acid with ammonia (B1221849). nih.gov This biocatalytic approach is desirable due to the low cost of the starting materials and the high enantiomeric purity of the product. nih.gov
Another strategy utilizes chiral precursors derived from the "chiral pool." For example, a concise synthesis of a D-lysine derivative, (2S,5R)-5-hydroxy-lysine, has been achieved using D-galactose as a starting material, demonstrating the potential of carbohydrates for preparing amino acids with retention of stereochemistry. rsc.orgresearchgate.net
| Method | Key Reagent/Enzyme | Substrate | Key Feature |
| Enzymatic Reductive Amination | Engineered meso-diaminopimelate D-dehydrogenase (DAPDH) | 2-Keto-6-aminocaproate | Direct, one-step synthesis to D-lysine with high enantiomeric purity. nih.gov |
| Chiral Pool Synthesis | D-galactose | D-galactose | Utilizes a naturally occurring chiral molecule to build the D-lysine scaffold with defined stereochemistry. rsc.orgresearchgate.net |
This table provides an interactive overview of enantioselective synthetic routes to D-lysine scaffolds.
Optical resolution is a common industrial approach that starts with a cost-effective racemic (DL-lysine) mixture and separates the two enantiomers.
Enzymatic Resolution: This technique leverages the high stereoselectivity of enzymes. A prevalent method involves the asymmetric hydrolysis of an N-acylated DL-lysine derivative. For example, mold acylases can selectively hydrolyze the N-acyl group from the L-enantiomer, leaving the N-acyl-D-lysine untouched. jst.go.jp This allows for the separation of the D-amino acid derivative from the free L-lysine. A two-enzyme cascade system has also been developed where a lysine (B10760008) racemase first converts L-lysine to DL-lysine, followed by an L-lysine-specific decarboxylase that degrades the L-isomer, leaving enantiopure D-lysine. mdpi.comresearchgate.net This process can achieve a D-lysine yield of 48.8% with an enantiomeric excess (ee) of ≥99%. mdpi.com
Classical Optical Resolution: This method involves reacting the racemic lysine with a chiral resolving agent to form a pair of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. google.com While effective, these processes can require costly resolving agents and large volumes of organic solvents. mdpi.comgoogle.com An alternative, the preferential crystallization procedure, involves seeding a supersaturated solution of a racemic derivative with crystals of the desired enantiomer, a technique that has been successfully applied to DL-lysine benzenesulfonate salts. nih.gov
| Resolution Technique | Key Reagent/Enzyme | Derivative Used | Principle of Separation |
| Enzymatic Hydrolysis | Mold Acylase | Diacetyl-DL-lysine | Selective hydrolysis of the L-enantiomer's acyl group. jst.go.jp |
| Enzymatic Degradation | Lysine Racemase & L-lysine Decarboxylase | L-lysine (converted to DL-lysine in situ) | Selective degradation of L-lysine to cadaverine. mdpi.com |
| Classical Resolution | Chiral Aromatic Acids (e.g., 3,5-dinitrobenzoic acid) | DL-lysine | Formation of diastereomeric salts with differential solubility. google.com |
| Preferential Crystallization | Seed crystals of one enantiomer | DL-lysine benzenesulfonate | Seeding induces crystallization of only the desired enantiomer from a supersaturated solution. nih.gov |
This table provides an interactive comparison of enzymatic and classical optical resolution techniques for racemic lysine intermediates.
Selective Installation of Nα-tert-Butoxycarbonyl (Boc) Protection on D-Lysine Derivatives
Once enantiopure D-lysine is obtained, the α-amino group must be selectively protected with the tert-butoxycarbonyl (Boc) group. This is a critical step as lysine possesses two primary amino groups (α and ε), and selective protection is necessary for controlled peptide synthesis. chemimpex.comnbinno.com
A common strategy involves first protecting the more nucleophilic ε-amino group with a more robust protecting group, such as benzyloxycarbonyl (Z), followed by the introduction of the Boc group at the α-position. However, methods for direct and selective Nα-protection exist. One such method involves the use of a metal chelate. The α-amino and α-carboxyl groups of lysine can form a bidentate ligand with a metal ion like Cu(II), temporarily blocking them and directing the acylation reaction to the ε-amino group. researchgate.net To achieve Nα-protection, an alternative strategy can be employed where the ε-amino group is first selectively protected, often under specific pH conditions or using specialized reagents, before introducing the Boc group to the free α-amino group using di-tert-butyl dicarbonate (Boc)₂O. Another reported method utilizes boron trifluoride as a complexing agent to protect the α-amino and carboxyl groups, allowing for selective protection of the ε-amino group, which can then be followed by protection of the α-amino group with a different reagent. google.com
Formation of the N-Hydroxysuccinimide (OSu) Activated Ester at the α-Carboxyl Position
The final stage in the synthesis of the target compound is the activation of the α-carboxyl group. This converts the relatively unreactive carboxylic acid into a species that readily reacts with nucleophiles, such as the amino group of another amino acid. bachem.com N-Hydroxysuccinimide (NHS or OSu) esters are widely used for this purpose due to their high reactivity, good crystallizability, and relative stability compared to other activated intermediates. chemicalbook.comchemicalbook.com
The formation of an NHS ester from an Nα-protected D-amino acid is typically achieved through a condensation reaction between the carboxylic acid and N-hydroxysuccinimide. This reaction requires a coupling agent to facilitate the removal of a water molecule.
The most common method employs a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). chemicalbook.comgoogle.com The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by N-hydroxysuccinimide to yield the desired NHS ester and a urea byproduct. google.com This method is highly efficient and has been used to prepare a wide variety of N-protected amino acid OSu esters. chemicalbook.com
Other methods have also been developed to avoid the use of carbodiimides and the associated urea byproducts. One such protocol uses a combination of triphenylphosphine (PPh₃), iodine (I₂), and triethylamine (Et₃N) to activate the carboxylic acid for reaction with N-hydroxysuccinimide. organic-chemistry.org The mixed anhydride method is another alternative for activating the carboxyl group. acs.org
| Activation Method | Key Reagents | Solvent | Key Features |
| Carbodiimide Coupling | DCC or EDC, N-Hydroxysuccinimide | Dioxane, Dichloromethane (DCM) | Widely used, high yield; produces a urea byproduct that must be removed. chemicalbook.comgoogle.com |
| Phosphonium-Based | PPh₃, I₂, Et₃N, N-Hydroxysuccinimide | Acetonitrile, DCM | Avoids carbodiimides; operates at room temperature. organic-chemistry.org |
| Mixed Anhydride | Isobutyl chloroformate, N-Methylmorpholine, N-Hydroxysuccinimide | Tetrahydrofuran (THF) | Useful for acyl peptides; reaction proceeds via a mixed carbonic anhydride intermediate. acs.org |
This table provides an interactive summary of carboxyl activation methods for OSu ester synthesis in D-amino acids.
The efficiency of OSu ester formation and its subsequent use are governed by reaction kinetics and are sensitive to various parameters. While the esterification reaction itself is the primary focus, the stability of the resulting NHS ester is crucial, as it is susceptible to hydrolysis, which is a competing side reaction. jyi.org
The rate of the desired coupling reaction is highly dependent on pH. Studies on the aminolysis of NHS esters show that the reaction rate increases with pH, which is attributed to the increased concentration of the unprotonated, more nucleophilic amine. jyi.orgsemanticscholar.org However, the rate of the competing hydrolysis reaction also increases significantly at higher pH. jyi.org This creates a need for optimization to find a pH range that maximizes the rate of the desired reaction while minimizing hydrolysis of the activated ester. For many NHS ester couplings, a slightly alkaline pH between 7.0 and 9.0 is optimal. nih.gov
Solvent composition is another critical parameter. The reaction is often carried out in anhydrous organic solvents like dioxane, DMF, or DMSO to minimize hydrolysis. chemicalbook.comchemicalbook.com The concentration of reactants can also influence the yield; higher concentrations may favor the desired bimolecular coupling over the unimolecular hydrolysis side reaction. researchgate.net Kinetic studies on the aminolysis of NHS esters in aqueous buffers have shown that the reaction follows a rate expression consistent with a mechanism involving a tetrahedral intermediate formed in a fast pre-equilibrium, followed by a rate-determining breakdown to products. mst.eduacs.org The basicity of the nucleophile strongly correlates with the nucleophilic rate constant. mst.edu
This table provides an interactive guide to the investigation of reaction kinetics and optimization parameters for OSu formation.
Analytical Characterization Methodologies for Boc-D-Lys(Boc)-OSu in Research Settings
The rigorous characterization of Boc-D-Lys(Boc)-OSu is critical to ensure its identity, purity, and stereochemical integrity before its use as a building block in the synthesis of complex molecules. A multi-technique approach is typically employed, combining spectroscopic, chromatographic, and mass spectrometric methods to provide a comprehensive analytical profile of the compound.
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)
Spectroscopic methods are fundamental for confirming the covalent structure of Boc-D-Lys(Boc)-OSu, ensuring that all functional groups and protecting groups are correctly in place.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are powerful, non-destructive techniques used to provide detailed information about the molecular structure of Boc-D-Lys(Boc)-OSu.
¹H NMR: Proton NMR confirms the presence of key structural motifs. The two tert-butoxycarbonyl (Boc) protecting groups yield a characteristic, high-intensity singlet signal in the upfield region of the spectrum. The protons of the N-hydroxysuccinimide (OSu) ester group also produce a distinct singlet. Other signals corresponding to the lysine backbone and side-chain protons can be resolved and assigned to verify the complete structure.
¹³C NMR: Carbon NMR provides complementary information, showing distinct signals for the carbonyl carbons of the Boc groups, the OSu ester, and the succinimide ring, as well as for the carbons of the lysine skeleton.
| Assignment | Exemplary ¹H Chemical Shift (δ ppm) | Exemplary ¹³C Chemical Shift (δ ppm) |
| Boc (C(CH₃)₃) | ~1.44 (singlet, 18H) | ~28.5 (CH₃), ~80.0 (quaternary C) |
| Lysine Side Chain (CH₂) | ~1.3-1.9 (multiplets, 6H) | ~22.0, ~29.0, ~39.0 |
| Lysine α-CH | ~4.2 (multiplet, 1H) | ~53.0 |
| OSu Ring (CH₂CH₂) | ~2.82 (singlet, 4H) | ~25.5 |
| Carbonyls (C=O) | Not applicable | ~156.0 (Boc), ~169.0 (Ester), ~170.5 (Imide) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the principal functional groups within the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of Boc-D-Lys(Boc)-OSu would be expected to show strong absorption bands corresponding to the various carbonyl groups (carbamate, ester, and imide) and the N-H bonds of the carbamate groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Carbamate) | 3300 - 3500 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Imide - OSu) | ~1815 and ~1785 |
| C=O Stretch (Ester - OSu) | ~1740 |
| C=O Stretch (Carbamate - Boc) | ~1680 - 1700 |
| N-H Bend (Carbamate) | 1510 - 1540 |
Chromatographic Methods for Purity Assessment and Stereochemical Analysis (e.g., High-Performance Liquid Chromatography, Chiral HPLC)
Chromatographic techniques are essential for determining the purity of Boc-D-Lys(Boc)-OSu and for confirming its stereochemical configuration.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the chemical purity of Boc-D-Lys(Boc)-OSu. ruifuchems.com The analysis allows for the separation and quantification of the main compound from any synthesis-related impurities, such as the hydrolyzed precursor (Nα,Nε-Di-Boc-D-lysine) or byproducts from the activation step. Purity levels are typically required to be high, often greater than 97-99%, for applications like solid-phase peptide synthesis. ruifuchems.com
| Parameter | Typical Conditions |
| Column | C18, silica-based |
| Mobile Phase | Gradient of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) |
| Detection | UV spectrophotometry, typically at wavelengths around 210-220 nm |
| Purpose | Quantify purity and detect impurities (e.g., hydrolyzed byproducts) |
Chiral HPLC
Maintaining the stereochemical integrity of amino acid derivatives is paramount in peptide synthesis. While direct chiral HPLC analysis of Boc-D-Lys(Boc)-OSu can be performed, a more common and definitive method involves its incorporation into a dipeptide with an L-amino acid. The resulting diastereomeric peptides (D-L and L-L) can then be readily separated and quantified using standard chiral HPLC methods. This analysis confirms that the Boc-D-Lys(Boc)-OSu starting material has not undergone racemization during its synthesis and purification.
Mass Spectrometry for Molecular Identification and Impurity Profiling
Mass spectrometry (MS) is an indispensable tool for the characterization of Boc-D-Lys(Boc)-OSu, providing precise mass information that confirms its elemental composition and helps in identifying impurities.
Molecular Identification
Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of molecule, which allows for the detection of the intact molecular ion. High-resolution mass spectrometry (HRMS) can determine the mass of the compound with high accuracy, confirming its molecular formula. The compound is typically observed as a protonated molecular ion [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
| Property | Value |
| Molecular Formula | C₂₀H₃₃N₃O₈ ruifuchems.comnih.gov |
| Molecular Weight (Monoisotopic) | 443.2268 g/mol nih.gov |
| Molecular Weight (Average) | 443.49 g/mol nih.gov |
| Observed Ion ([M+H]⁺) | m/z ≈ 444.5 |
Impurity Profiling
MS, particularly when coupled with liquid chromatography (LC-MS), is highly effective for detecting and identifying low-level impurities. This can include unreacted starting materials, byproducts, or degradation products like the hydrolyzed acid. Tandem mass spectrometry (MS/MS) can be further employed to fragment the molecular ion of the main peak and any impurity peaks. The resulting fragmentation patterns provide structural information that aids in the definitive identification of these minor components.
Table of Mentioned Compounds
| Abbreviation/Common Name | Full Chemical Name |
| Boc-D-Lys(Boc)-OSu | Nα,Nε-Di-tert-butoxycarbonyl-D-lysine N-hydroxysuccinimide ester |
| Nα,Nε-Di-Boc-D-lysine | Nα,Nε-Di-tert-butoxycarbonyl-D-lysine |
| Acetonitrile | Acetonitrile |
| TFA | Trifluoroacetic acid |
Applications of Boc D Lys Co2h Osu in Peptide Chemistry and Bioconjugation Research
Synthesis of D-Amino Acid Containing Peptides and Peptidomimetics
The inclusion of D-amino acids in peptide sequences is a widely adopted strategy to overcome the inherent limitations of natural L-peptides, primarily their susceptibility to proteases. nih.govlifetein.com.cn Peptides containing D-amino acids often exhibit significantly longer in vivo half-lives while potentially retaining or even enhancing biological activity. lifetein.com.cn Boc-D-Lys(CO2H)-OSu serves as an advanced building block for introducing a D-lysine residue with a modifiable side chain into a growing peptide.
Design and Synthetic Routes for Retro-Inverso Peptides and D-Peptide Analogs
Retro-inverso peptides are peptidomimetics in which the sequence is reversed and the chirality of all amino acids is inverted from L to D. nih.gov This design principle aims to preserve the spatial orientation of the side chains, thus mimicking the topology of the parent L-peptide, while the altered peptide backbone renders them exceptionally resistant to proteolytic degradation. lifetein.com.cnnih.gov
The synthesis of retro-inverso peptides is readily accomplished using standard solid-phase peptide synthesis (SPPS) protocols with D-amino acid building blocks. google.com In this context, this compound is an ideal reagent for incorporating a D-lysine residue. The synthesis would proceed as follows:
Coupling: The OSu-activated α-carboxyl group of this compound reacts efficiently with the free N-terminal amine of the peptide chain anchored to the solid support.
Protection: The N-α-Boc group provides temporary protection and is removed with a mild acid, such as trifluoroacetic acid (TFA), to allow for the next coupling cycle. ub.edu The side-chain carboxyl group would be protected with a stable group (e.g., a tert-butyl ester) throughout the synthesis to prevent unwanted side reactions.
Elongation: The peptide chain is elongated in the C-to-N direction (the reverse of standard synthesis) by sequentially adding other activated D-amino acids.
Cleavage and Deprotection: Upon completion, the final retro-inverso peptide is cleaved from the resin, and all protecting groups, including the one on the D-lysine side chain, are removed.
The resulting peptide analog contains a D-lysine residue and is resistant to enzymes that typically recognize and cleave L-amino acid sequences. lifetein.com.cn
Development of Cyclic Peptides and Branched Peptide Architectures Incorporating D-Lysine
Constraining a peptide's conformation through cyclization or branching is a proven strategy for increasing receptor affinity, selectivity, and stability. The unique structure of this compound, with its side-chain carboxylic acid, provides a versatile handle for creating such complex architectures.
Cyclic Peptides: The incorporation of D-amino acids is known to promote the formation of turn structures, which can facilitate head-to-tail or side-chain-to-main-chain cyclization. rsc.org Using this compound, a specific type of cyclization can be achieved. After the linear peptide is synthesized, the side-chain carboxyl group of the D-lysine residue can be activated and reacted with the free N-terminal amine of the same peptide, forming a durable lactam bridge. This creates a conformationally restricted cyclic peptide whose structure is stabilized by the D-amino acid. osti.gov
Branched Peptides: Lysine (B10760008) is often used as a scaffold for creating branched or dendritic peptides, typically by growing peptide chains from both its α- and ε-amino groups. This compound offers an orthogonal approach. The D-lysine derivative is first incorporated into the main peptide chain. Subsequently, the side-chain carboxyl group can be deprotected and activated, serving as an anchor point for the synthesis of a second, distinct peptide chain. This results in a branched peptide with two chains of defined sequence originating from a single D-lysine residue.
| Peptide Architecture | Description | Role of this compound |
|---|---|---|
| D-Peptide Analog | A linear peptide containing one or more D-amino acids to increase stability. | Provides a stable D-lysine residue with a functionalizable side chain. |
| Retro-Inverso Peptide | A peptide with reversed sequence and D-chirality, mimicking L-peptide side-chain topology. nih.gov | Acts as an activated building block for SPPS of the reversed sequence. |
| Side-Chain Cyclic Peptide | A peptide cyclized via a linkage between a side chain and the peptide backbone. | The side-chain carboxyl group forms a lactam bridge with the N-terminus. |
| Branched Peptide | A peptide with a secondary peptide chain attached to a side chain of the primary sequence. | The side-chain carboxyl serves as an orthogonal attachment point for a second peptide. |
Conformational Analysis and Structural Characterization of D-Lysine Containing Peptides
The incorporation of a D-amino acid into a sequence of L-amino acids has a profound impact on the peptide's secondary structure. D-residues are well-known inducers of specific turn conformations, particularly β-turns (e.g., type I' and II'), which can be critical for biological activity. rsc.orguq.edu.au Peptides synthesized using this compound are thus predisposed to adopt these folded structures.
Site-Specific Bioconjugation and Functionalization Strategies Utilizing this compound
Bioconjugation—the covalent attachment of a molecule to a biomolecule—is essential for a wide range of applications, from diagnostics to targeted therapeutics. The side-chain carboxyl group of the D-lysine residue introduced by this compound provides a unique and highly specific point of attachment.
Chemo- and Regioselective Ligation Reactions with Biomolecules
A major challenge in protein modification is achieving site-specificity. Natural proteins often have many reactive residues (e.g., numerous lysine residues), and traditional modification strategies can result in a heterogeneous mixture of products. A peptide synthesized with this compound carries a unique chemical handle—the side-chain carboxyl group—that is not naturally abundant on protein surfaces.
This allows for a highly chemo- and regioselective ligation strategy. The synthetic peptide is first purified. Then, its unique side-chain carboxyl group is activated in situ (for example, using carbodiimide (B86325) chemistry) and reacted with a nucleophilic group on a target biomolecule, such as the amine of a specific lysine residue or the N-terminus of a protein. Because the reaction is directed by the unique functionality on the synthetic peptide, a single, well-defined conjugate is produced. This contrasts sharply with methods that non-selectively target all available amines on a protein.
Functionalization of Peptides and Proteins through Lysine Side-Chain Modification
Beyond ligation to other biomolecules, the side-chain carboxyl handle can be used to attach a wide variety of functional moieties to the peptide itself. This functionalization can bestow new properties for research and therapeutic applications. The carboxyl group is typically activated and then reacted with an amine-containing functional molecule to form a stable amide bond.
This approach enables the creation of sophisticated molecular probes and therapeutics. For instance, attaching a fluorescent dye allows for the visualization of the peptide's localization in cells or tissues. Conjugating a chelating agent can be used to load a radioisotope for PET imaging or targeted radiotherapy. Attaching a polyethylene (B3416737) glycol (PEG) chain can improve the peptide's solubility and pharmacokinetic profile.
| Functional Moiety | Purpose of Conjugation | Application Area |
|---|---|---|
| Fluorescent Dyes (e.g., Fluorescein, Rhodamine) | To enable detection by fluorescence microscopy or spectroscopy. | Cellular imaging, binding assays, diagnostics. iris-biotech.de |
| Biotin | To facilitate high-affinity binding to streptavidin for purification or detection. | Immunoassays, affinity chromatography, protein isolation. |
| Polyethylene Glycol (PEG) | To increase solubility, stability, and circulation half-life. | Drug delivery, improving peptide pharmacokinetics. nih.gov |
| Chelating Agents (e.g., DOTA, NOTA) | To bind metal ions for imaging or therapy. | Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), radiotherapy. |
| Cytotoxic Drugs | To create a peptide-drug conjugate for targeted delivery to specific cells (e.g., cancer cells). | Targeted cancer therapy. |
Preparation of Peptide-Small Molecule Conjugates for Chemical Biology Research
The dual reactivity of this compound makes it an ideal building block for the synthesis of peptide-small molecule conjugates. The OSu ester facilitates efficient coupling to the N-terminus of a peptide chain during solid-phase peptide synthesis (SPPS), while the side-chain carboxyl group provides a handle for the subsequent attachment of a small molecule.
This strategy is particularly useful for creating targeted drug delivery systems, where a peptide sequence acts as a targeting moiety for specific cells or tissues, and the attached small molecule is a therapeutic agent. For instance, a researcher could synthesize a peptide known to bind to a cancer cell receptor and then use the side-chain carboxyl group of the incorporated D-lysine derivative to conjugate an anticancer drug. The D-configuration of the lysine residue can also enhance the proteolytic stability of the resulting conjugate, a desirable feature for therapeutic applications. google.com
The process typically involves the following steps:
Solid-Phase Peptide Synthesis (SPPS): The peptide is assembled on a solid support. This compound is incorporated at the desired position, usually the N-terminus, by reacting its OSu ester with the free N-terminal amine of the growing peptide chain. peptide.com The Boc protecting group on the alpha-amine of the D-lysine prevents its participation in subsequent peptide bond formations. mdpi.com
Side-Chain Conjugation: After completion of the peptide sequence, the side-chain carboxyl group of the D-lysine residue is activated, often using coupling reagents like HBTU or HATU, and then reacted with an amine-functionalized small molecule. nih.gov
Cleavage and Deprotection: The final peptide-small molecule conjugate is cleaved from the solid support, and all remaining protecting groups are removed, typically using a strong acid such as trifluoroacetic acid (TFA). peptide.com
This modular approach allows for the synthesis of a diverse library of peptide-small molecule conjugates by varying either the peptide sequence or the conjugated small molecule.
| Component | Function | Example Reagents/Moieties |
| This compound | Core building block | Nα-Boc-Nε-(carboxymethyl)-D-lysine N-succinimidyl ester |
| Peptide | Targeting moiety | RGD peptides, cell-penetrating peptides |
| Small Molecule | Bioactive agent | Anticancer drugs, imaging agents |
| Coupling Reagents | Activation of carboxyl groups | HBTU, HATU, PyBOP nih.gov |
| Cleavage Reagent | Release from solid support | Trifluoroacetic acid (TFA) peptide.com |
Role in the Development of Advanced Biomolecular Probes and Linkers
The versatility of this compound extends to the creation of sophisticated biomolecular probes and multifunctional linkers that are essential tools in chemical biology for studying biological processes.
Fluorescently labeled peptides are indispensable for a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays. This compound provides a convenient method for site-specific labeling of peptides.
The synthesis of a fluorescently labeled peptide using this reagent follows a similar path to that of peptide-small molecule conjugation. After incorporating this compound into the peptide sequence, the side-chain carboxyl group is activated and reacted with an amine-containing fluorescent dye. iu.edu This ensures that the fluorescent label is attached at a precise location within the peptide, which is crucial for many FRET-based studies where the distance between the donor and acceptor fluorophores is critical. google.com
A variety of amine-reactive fluorescent dyes are commercially available, allowing for the synthesis of peptides labeled with a wide spectrum of colors.
| Fluorophore Class | Example Dyes (Amine-Reactive) | Typical Application |
| Coumarins | AMCA-amine | Blue fluorescence imaging |
| Fluoresceins | Fluorescein cadaverine | Green fluorescence imaging, FRET |
| Rhodamines | Tetramethylrhodamine (TRITC)-cadaverine | Orange/Red fluorescence imaging, FRET |
| Cyanines | Cy3-amine, Cy5-amine | Red/Far-red fluorescence imaging |
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility. researchgate.net this compound can be readily converted into azide- or alkyne-modified D-lysine derivatives, which can then be incorporated into peptides to serve as handles for click chemistry reactions.
To prepare an azide-modified D-lysine, the side-chain carboxyl group of this compound can be coupled with an amino-azide compound, such as 2-azidoethylamine. Similarly, an alkyne-modified D-lysine can be synthesized by reacting the side-chain carboxyl group with an amino-alkyne, like propargylamine.
Once incorporated into a peptide, these modified lysine residues allow for the facile conjugation of the peptide to other molecules bearing the complementary functional group (an alkyne for an azide (B81097), or an azide for an alkyne). This has been widely used to attach peptides to surfaces, polymers, and other biomolecules. medchemexpress.commedchemexpress.com
| Modification | Reagent for Side-Chain Coupling | Resulting Functional Group | Click Chemistry Partner |
| Azide | 2-Azidoethylamine | Azide (-N3) | Alkyne |
| Alkyne | Propargylamine | Terminal Alkyne (-C≡CH) | Azide |
The structure of this compound inherently makes it a precursor for bifunctional linkers. After incorporation into a peptide via its OSu group, the side-chain carboxyl group provides a second point of attachment. This allows for the creation of probes that can interact with two different biological targets or carry two different functionalities.
Furthermore, by modifying the side-chain carboxyl group with a molecule that introduces additional reactive sites, this compound can be used to generate trifunctional linkers. For example, the side-chain could be coupled to a small molecule that contains both an azide and a fluorescent dye. The resulting peptide would have the targeting capability of the peptide sequence, a handle for click chemistry (the azide), and a reporter group (the fluorescent dye). Such multifunctional probes are highly valuable for complex biological studies, enabling simultaneous tracking and interaction with multiple components of a biological system. iris-biotech.de
The ability to construct these complex molecular architectures from a single, versatile building block highlights the importance of this compound in advancing the frontiers of peptide chemistry and chemical biology.
Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| This compound | Nα-Boc-Nε-(carboxymethyl)-D-lysine N-succinimidyl ester |
| Boc | tert-Butoxycarbonyl |
| OSu | N-Hydroxysuccinimide ester |
| SPPS | Solid-Phase Peptide Synthesis |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| TFA | Trifluoroacetic acid |
| FRET | Fluorescence Resonance Energy Transfer |
| AMCA | Aminomethylcoumarin Acetate |
| TRITC | Tetramethylrhodamine Isothiocyanate |
| CuAAC | Copper(I)-catalyzed azide-alkyne cycloaddition |
| RGD | Arginylglycylaspartic acid |
Advanced Research Perspectives and Emerging Methodologies for Boc D Lys Co2h Osu
Exploration of Chemoenzymatic Synthesis Routes for D-Lysine Derivatives
The synthesis of optically pure D-amino acid derivatives is a critical challenge in peptide chemistry. Chemoenzymatic synthesis has emerged as a powerful and environmentally friendly approach, leveraging the high selectivity of enzymes to overcome traditional chemical synthesis limitations. nih.gov
Recent research has focused on one-pot chemoenzymatic processes to produce D-amino acids and their derivatives efficiently. nih.govmdpi.com For instance, a one-pot chemoenzymatic polymerization using papain has been demonstrated for L-lysine, which involves the initial acid-catalyzed esterification of the amino acid followed by enzyme-catalyzed polymerization in the same vessel. nih.gov This method proceeds under mild, aqueous conditions and leverages the regioselectivity of papain to ensure the formation of α-peptide bonds without the need for side-chain protecting groups, a principle that can be extended to D-amino acid substrates. nih.gov Papain has been successfully used to synthesize oligo(L-lysine) with Nε-protecting groups like tert-butoxycarbonyl (Boc), which enhances product hydrophobicity and simplifies purification. mdpi.com
Furthermore, multi-enzyme cascade systems are being developed for the synthesis of D-amino acid derivatives. mdpi.com One such approach for producing D-phenylalanine derivatives involves coupling phenylalanine ammonia (B1221849) lyase (PAL) amination with a chemoenzymatic deracemization process. researchgate.net This strategy achieves high yields and excellent optical purity from inexpensive starting materials. researchgate.net Similar enzymatic strategies, potentially using D-amino acid aminotransferases or engineered oxidases, could be adapted for the synthesis of D-lysine. mdpi.commdpi.com The development of biocompatible protecting groups that can be cleaved under specific enzymatic or mild chemical conditions is also crucial. For example, the Abac (aminobutanamide carbamate) and Aboc (aminobutanol carbamate) groups have been designed for lysine (B10760008) side chains, allowing for selective deprotection on fully folded proteins, a technique valuable for the synthesis of complex ubiquitin chains. chemrxiv.org These chemoenzymatic methods offer a promising route to precursors for Boc-D-Lys(CO2H)-OSu, providing high stereochemical purity and process efficiency. nih.gov
Strategies for Mitigating Racemization and Ensuring Stereochemical Integrity During Peptide Coupling
A primary challenge in peptide synthesis, particularly when incorporating activated residues like this compound, is the risk of racemization at the α-carbon. mdpi.com Racemization compromises the stereochemical integrity of the final peptide, potentially altering its structure and biological activity. mdpi.com The mechanism often involves the formation of a transient oxazolone (B7731731) intermediate from the activated carboxylic acid, which can readily tautomerize, leading to a loss of chirality. mdpi.comrsc.org
Several strategies have been developed to suppress racemization during the coupling step. rsc.org The choice of coupling reagent is paramount. While carbodiimides like DCC and EDC are effective activators, their use can lead to significant racemization. mdpi.comwikipedia.org This can be largely circumvented by using additives, often referred to as racemization suppressants. wikipedia.org
Key Strategies to Mitigate Racemization:
Additive Reagents: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) or its more effective aza-derivative, 1-hydroxy-7-aza-benzotriazole (HOAt), is a classic strategy. wikipedia.orgcreative-peptides.com These additives react with the carbodiimide-activated amino acid to form an active ester intermediate that is less prone to oxazolone formation and subsequent racemization. wikipedia.orgpeptide.com
Uronium/Aminium-Based Reagents: Reagents such as HBTU, HATU, and HCTU are designed to generate the HOBt or HOAt active ester in situ, leading to high coupling efficiency with minimal racemization. creative-peptides.compeptide.com TDBTU has been shown to produce significantly less epimerization than many common coupling reagents in specific applications. peptide.com
Reaction Conditions: Controlling reaction conditions is also critical. Lowering the reaction temperature can reduce the rate of racemization. mdpi.com The choice of solvent also plays a role; for example, DMF is common, but in some cases, mixed solvents can prevent peptide aggregation that might otherwise hinder efficient and clean coupling reactions. creative-peptides.com
Protecting Groups: The nature of the N-terminal protecting group can influence the rate of racemization, though the Boc group used in this compound is standard for many synthesis strategies. wikipedia.org
| Coupling Strategy | Mechanism of Suppression | Relative Effectiveness | Notes | References |
|---|---|---|---|---|
| DCC or EDC alone | N/A (Prone to racemization) | Low | High risk of oxazolone formation. | mdpi.com |
| DCC/HOBt or EDC/HOBt | Forms OBt active ester intermediate, which is less susceptible to racemization. | Moderate to High | A standard and cost-effective method for minimizing racemization. | wikipedia.orgpeptide.com |
| HBTU/TBTU | In situ formation of OBt active ester. | High | Fast reaction times and efficient coupling. | peptide.com |
| HATU | In situ formation of OAt active ester, which is more effective than OBt ester. | Very High | Considered one of the most effective reagents for suppressing racemization, especially for hindered amino acids. | creative-peptides.com |
| Nb(OEt)₅ | Catalytic reagent that avoids oxazolone intermediate via a seven-membered transition state. | Very High | A novel catalytic approach reported to achieve amide bond formation with no racemization. | rsc.org |
Computational Modeling and Simulation of this compound Reactivity and Conformational Dynamics
Computational chemistry provides invaluable insights into the molecular behavior of complex building blocks like this compound. Molecular dynamics (MD) simulations and quantum mechanical calculations, such as Density Functional Theory (DFT), are used to predict reactivity, conformational preferences, and the thermodynamics of reactions. nih.govmdpi.com
Reactivity of the N-Hydroxysuccinimide (NHS) Ester: The OSu group is an N-hydroxysuccinimide (NHS) ester, a widely used activating group for amine acylation in bioconjugation and peptide synthesis. researchgate.netthieme-connect.de Computational studies have been employed to understand the thermodynamics and kinetics of NHS ester reactions, primarily aminolysis (the desired reaction) and hydrolysis (a competing side reaction). mdpi.comresearchgate.net DFT calculations have shown that the reaction of NHS esters with primary amines is thermodynamically favorable. mdpi.com Structure-reactivity studies have investigated how substituents on the acyl group affect the reaction rate, with computational models helping to rationalize the observed kinetics. mst.edu For example, the reactivity of squarate esters, another class of amine-reactive probes, has been benchmarked against NHS esters, with computations revealing that the NHS ester core is significantly more reactive. nih.gov These models can predict the susceptibility of this compound to hydrolysis versus its reaction with a target amine, aiding in the optimization of reaction conditions.
Conformational Dynamics of the Boc-Protected Amino Acid: The tert-butoxycarbonyl (Boc) protecting group influences the conformational landscape of the amino acid residue. Computational and experimental studies, including NMR, have investigated the conformational equilibria of Boc-protected amino acids. nih.govnih.gov These studies reveal that such derivatives can adopt specific folded structures, like γ-turns, particularly in nonpolar solvents. nih.gov MD simulations and DFT calculations on related cyclic amino acid dipeptides have shown a preference for a γ-turn conformation in chloroform, which is disrupted in more polar solvents like DMSO. nih.gov Understanding the conformational dynamics of this compound is important as the preferred conformation can impact its reactivity and the secondary structure of the growing peptide chain into which it is incorporated.
| Molecular System Studied | Computational Method | Key Finding | Relevance to this compound | References |
|---|---|---|---|---|
| N-hydroxysuccinimide (NHS) esters | DFT (M06-2X, B3LYP) | Calculated thermodynamic values (ΔG) for aminolysis and hydrolysis reactions. | Predicts the reactivity and stability of the -OSu activating group. | mdpi.com |
| Boc-protected amino acid esters | NMR, Lanthanide-shift reagents | Characterized the equilibrium and kinetics of conformational isomerization. | Provides insight into the conformational behavior imparted by the Boc group. | nih.gov |
| Peptides with Cα-tetrasubstituted cyclic amino acids | Molecular Dynamics (MD), DFT | Showed a strong tendency to form γ-turn structures stabilized by intramolecular H-bonds in apolar solvents. | Helps predict potential local conformations of the D-lysine residue after coupling. | nih.gov |
| Squarate vs. Succinimidyl esters | Computational analysis | Modeled and compared reaction kinetics, finding the succinimidyl ester core to be ~100-fold more reactive. | Quantifies the high reactivity of the -OSu group relative to other electrophiles. | nih.gov |
Future Directions in the Design and Application of D-Amino Acid Based Tools in Chemical Biology and Materials Science
The incorporation of D-amino acids into peptides and other molecular structures creates tools with unique properties, primarily due to their resistance to degradation by proteases that are specific for L-amino acids. mdpi.com This intrinsic stability is a cornerstone for future applications in chemical biology and materials science.
Chemical Biology: The future in this field lies in harnessing D-amino acids to create novel therapeutic agents and biological probes. mdpi.comnumberanalytics.com
Metabolically Stable Peptides: Replacing L-amino acids with D-enantiomers in peptide drugs can dramatically increase their in vivo half-life, enhancing therapeutic efficacy. mdpi.com This strategy is being explored for developing new antibiotics, opioid peptides, and anticancer agents. mdpi.comtandfonline.com
Probing Biological Systems: D-amino acids are not merely inert building blocks. Endogenous D-serine and D-aspartate act as neurotransmitters, and their levels are implicated in neurological disorders. numberanalytics.comnih.gov D-amino acid-containing tools can be used to probe these systems. Furthermore, bacteria utilize D-amino acids, such as D-alanine and D-glutamate, in their peptidoglycan cell walls and as signaling molecules to regulate processes like biofilm formation. nih.govfrontiersin.org Tools based on D-amino acids could therefore be designed as specific antibacterial agents or as probes to study bacterial communication. numberanalytics.comfrontiersin.org
Chemogenetic Tools: D-amino acid oxidase (DAAO) is an enzyme that specifically acts on D-amino acids. This enzyme is being used as a chemogenetic tool to generate hydrogen peroxide in situ with high spatiotemporal control by supplying its D-amino acid substrate, allowing for precise studies of redox signaling in cells. nih.gov
Materials Science: In materials science, the unique stereochemistry of D-amino acids can be exploited to direct the self-assembly of molecules into novel supramolecular structures.
D-Amino Acid-Based Surfactants: Surfactants synthesized from amino acids are biodegradable and sustainable. acs.org The use of D-amino acids, such as in N-α-lauroyl-d-arginine ethyl ester (D-LAE), can create antimicrobial surfactants. Combining these D-amino acid-based surfactants with nanoparticles (e.g., gold or silica) is a promising strategy to enhance their efficacy against multidrug-resistant bacteria. acs.org
Hydrogels and Biomaterials: The self-assembly of short peptides containing D-amino acids can lead to the formation of hydrogels with enhanced stability against enzymatic degradation. These materials are promising candidates for drug delivery, tissue engineering, and 3D cell culture applications. The specific stereochemistry can influence the morphology and mechanical properties of the resulting biomaterial.
The continued development of synthetic methods for building blocks like this compound will be critical to advancing these future directions, enabling the precise and efficient construction of complex D-amino acid-based molecules for a wide range of scientific applications.
Q & A
Q. What are the critical phase equilibrium conditions for CO₂ hydrate formation in marine sediments?
CO₂ hydrate stability depends on temperature, pressure, and sediment porosity. Researchers determine phase equilibrium curves using the CSMHyd software , which integrates temperature gradients, seawater pressure (derived from water depth), and geothermal heat flow data. For example, in the Qiongdongnan Basin (QDNB), CO₂ hydrates form stably at depths >415 m, where temperatures drop below 9.9°C and pressures exceed 4.15 MPa . Virtual well data (18 sites) and seismic surveys are used to map these conditions regionally .
Q. How is the effective thickness of CO₂ hydrate stability zones determined?
The effective thickness is calculated by combining phase equilibrium modeling with sediment porosity data. Researchers use density logging (e.g., W14 well data) to derive porosity (ϕ) via the formula:
where (matrix density) and (seawater density). Stability zones are identified where temperature/pressure meet hydrate criteria, with average thicknesses of 127–183 m in QDNB .
Q. What is the minimum water depth required for stable CO₂ hydrate storage?
In QDNB, the minimum depth is 415 m , where temperatures ≤9.9°C and pressures ≥4.15 MPa ensure CO₂ transitions from gaseous to hydrate phase. Below this depth, negative buoyancy traps CO₂ in sediments, preventing upward migration .
Advanced Research Questions
Q. How can multi-channel seismic data resolve discrepancies in CO₂ hydrate stability predictions?
Discrepancies arise from heterogeneous sediment properties (e.g., porosity, thermal gradients). Researchers integrate 3D seismic reflection profiles with thermal gradient maps to identify anomalies. For instance, high-resolution seismic data in QDNB revealed Ledong submarine fans with 40.5% porosity and 312.2 mD permeability, ideal for hydrate storage despite variable geothermal gradients in central depressions . Advanced interpolation of 18 virtual well datasets refines stability zone boundaries .
Q. What methodologies address variability in CO₂ storage capacity estimates (e.g., E-value discrepancies)?
The volume method calculates capacity using:
where = area, = thickness, = hydrate saturation, and = storage efficiency (0.56–0.85 in QDNB). Discrepancies in -values stem from sediment compaction and hydrate saturation uncertainty. Researchers use Monte Carlo simulations to quantify error margins and validate against core samples from GMGS5/GMGS6 drilling campaigns .
Q. How do long-term geothermal changes impact CO₂ hydrate stability?
Stability is modeled using coupled thermal-hydraulic-mechanical (THM) simulations , incorporating geothermal gradient variability (e.g., QDNB’s 33–123 mW/m² heat flow). Results show that hydrate layers >80 m thick remain stable for millennia if overlying sediments maintain low permeability. Sensitivity analyses on temperature gradients (e.g., W15 well’s shallow depth vs. high gradient) inform risk assessments .
Methodological Resources
- Phase Equilibrium Modeling : Use CSMHyd or TOUGH+HYDRATE for CO₂-hydrate phase diagrams .
- Porosity-Permeability Analysis : Combine density logs (e.g., W14 well) with mercury intrusion porosimetry .
- Capacity Uncertainty Quantification : Apply Jenkins’ global -value framework (0.56–0.85) with site-specific corrections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
